2-Chloro-4-morpholinobenzoic acid can be classified as:
The synthesis of 2-chloro-4-morpholinobenzoic acid can be approached through several methods. One common synthetic route involves the chlorination of 4-morpholinobenzoic acid, followed by purification processes.
The molecular structure of 2-chloro-4-morpholinobenzoic acid features a benzoic acid backbone with a chlorine substituent at the second position and a morpholine ring at the fourth position.
Computational studies can be employed to analyze the conformational flexibility of the molecule, revealing insights into its stability and reactivity.
2-Chloro-4-morpholinobenzoic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds.
The mechanism of action for 2-chloro-4-morpholinobenzoic acid largely depends on its applications in biological systems.
Understanding the physical and chemical properties of 2-chloro-4-morpholinobenzoic acid is essential for its application in research and industry.
2-Chloro-4-morpholinobenzoic acid has several scientific applications:
2-Chloro-4-morpholinobenzoic acid represents a strategically designed scaffold in modern drug discovery, merging three pharmacophoric elements: a benzoic acid core, morpholine heterocycle, and halogen substituent. The morpholine ring is a ubiquitous component in >100 FDA-approved drugs due to its ability to enhance aqueous solubility of lipophilic scaffolds and modulate pharmacokinetic properties [3]. Chlorine atoms appear in over 250 clinically used pharmaceuticals, where they often improve metabolic stability, influence molecular conformation, and enhance target binding through steric and electronic effects [5]. This compound exemplifies rational molecular design where chlorine’s electron-withdrawing properties synergize with morpholine’s solubility-enhancing characteristics, creating a versatile template for developing enzyme inhibitors—particularly in oncology [3] [5].
Table 1: Therapeutic Significance of Morpholine-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Gefitinib | Anticancer | Quinazoline-morpholine hybrid |
Timolol | Cardiovascular | Morpholine β-adrenergic blocker |
Aprepitant | Antiemetic | Triazolinone-morpholine core |
Finafloxacin | Antibacterial | Fluoroquinolone with morpholine |
Levofloxacin | Antibacterial | Chiral benzoxazine-morpholine |
This compound serves as a critical structural template for developing potent PC-PLC inhibitors—a validated anticancer target. PC-PLC overexpression (2-6 fold in multiple cancers) drives tumor progression via diacylglycerol (DAG)-mediated activation of oncogenic PKC/NF-κB pathways [1] [6]. Structure-activity relationship (SAR) studies demonstrate that derivatives featuring:
Table 2: SAR Analysis of Benzoic Acid Derivatives in PC-PLC Inhibition
C1 Substituent | C2 Substituent | C4/C5 Substituent | PC-PLC Inhibition (%) |
---|---|---|---|
COOH | Morpholine | 4-Cl | 60-80%* |
COOH | Morpholine | 5-Br | 55-70%* |
COOCH₃ | Morpholine | 4-OCH₃ | 40-50% |
CONHOH | Morpholine | 3,4-diCl | 50-60% |
COOH | Tetrahydropyranyl | 4-Cl | 30-40% |
*Data at 10μM concentration; D609 reference = 40-50% inhibition [1]
Molecular docking simulations confirm that 4-chloro substitution maximizes π-stacking with Phe-66 in PC-PLCBC while the morpholine oxygen coordinates catalytic Zn²⁺ ions [1] [6]. The scaffold’s bioactivity is further evidenced by significant antiproliferative effects against MDA-MB-231 (breast) and HCT116 (colon) cancer lines, where derivatives reduce viability by disrupting DAG-mediated signaling cascades [1] [6].
Structurally, this molecule belongs to the 1,2,4-trisubstituted benzoic acid subclass characterized by:
Crystallographic comparisons reveal that chloro-morpholinobenzoates exhibit greater metabolic stability than non-halogenated analogs when incubated with rat liver microsomes (>80% parent compound remaining after 60 minutes), attributed to chlorine’s blockade of cytochrome P450 oxidation sites [1] [5]. This stability profile—combined with adherence to Lipinski’s rule of five (molecular weight <500, H-bond donors/acceptors <5, logP <5)—positions this scaffold as a privileged structure for lead optimization in anticancer drug development [3] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7